2-(Pyridin-3-YL)aniline 2-(Pyridin-3-YL)aniline
Brand Name: Vulcanchem
CAS No.: 177202-83-4
VCID: VC20914896
InChI: InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2
SMILES: C1=CC=C(C(=C1)C2=CN=CC=C2)N
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol

2-(Pyridin-3-YL)aniline

CAS No.: 177202-83-4

Cat. No.: VC20914896

Molecular Formula: C11H10N2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-YL)aniline - 177202-83-4

Specification

CAS No. 177202-83-4
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 2-pyridin-3-ylaniline
Standard InChI InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2
Standard InChI Key MTYHJHATMPCNLW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CN=CC=C2)N
Canonical SMILES C1=CC=C(C(=C1)C2=CN=CC=C2)N

Introduction

Fundamental Characteristics and Identification

2-(Pyridin-3-YL)aniline is an organic compound characterized by a pyridine ring connected to an aniline moiety. It features a pyridine ring substituted at the 3-position with an aniline group (which consists of an amino group attached to a phenyl ring) . The compound is formally identified by the CAS registry number 177202-83-4 and has the molecular formula C11H10N2 .
The compound is known by several synonyms in scientific literature, including:

  • 2-pyridin-3-ylaniline

  • 3-(2-Aminophenyl)pyridine

  • 2-Pyridin-3-yl-phenylamine

  • 2-(3-pyridyl)aniline
    This biaryl compound contains both the electron-rich aniline group and the electron-deficient pyridine heterocycle, creating interesting electronic properties that contribute to its potential utility in various applications.

Structural and Physicochemical Properties

Structural Characteristics

2-(Pyridin-3-YL)aniline features a unique arrangement where the pyridine ring is connected at its 3-position to the 2-position of the aniline ring. The presence of nitrogen atoms in both the pyridine and aniline moieties contributes to its potential as a ligand in coordination chemistry and its utility in various organic synthesis reactions .
The compound can be represented using various chemical notations:

  • InChI: InChI=1S/C11H10N2/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,12H2

  • SMILES: C1=CC=C(C(=C1)C2=CN=CC=C2)N

Physical Properties

The physical properties of 2-(Pyridin-3-YL)aniline are summarized in the following table:

PropertyValueReference
Molecular Weight170.21 g/mol
Density1.133 g/cm³
Boiling Point329.8°C at 760 mmHg / 168°C at 0.06 mm Hg
Flash Point179.5°C
Exact Mass170.08400
AppearanceBrown low melting solid / White powders
Index of Refraction1.625
Vapor Pressure0.000174 mmHg at 25°C
LogP2.91200
PSA (Polar Surface Area)38.91000
Storage TemperatureRefrigerator
The compound's relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and the nitrogen in the pyridine ring. The moderate LogP value (2.91) indicates a balance between hydrophilicity and lipophilicity, which may contribute to its potential pharmaceutical applications.

Chemical Properties

2-(Pyridin-3-YL)aniline demonstrates chemical reactivity characteristic of both aniline and pyridine functionalities. The amino group (-NH2) can participate in hydrogen bonding and nucleophilic reactions, making it a versatile building block for further derivatization . The compound exhibits moderate solubility in polar solvents due to its nitrogen-containing functional groups.
The presence of both electron-donating (amino) and electron-withdrawing (pyridine) groups creates an interesting electronic distribution within the molecule, potentially enhancing its utility in coordination chemistry and catalytic applications.

Synthesis Methods

Several approaches for the synthesis of 2-(Pyridin-3-YL)aniline have been documented in the scientific literature.

Palladium-Catalyzed Cross-Coupling

The most common synthetic route to 2-(Pyridin-3-YL)aniline likely involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This approach typically involves the reaction between a 2-aminophenylboronic acid (or its derivatives) and 3-bromopyridine (or other 3-halopyridines) in the presence of a palladium catalyst .

Visible Light-Mediated Synthesis

A patent (KR101817413B1) describes a method for synthesizing polyheteroaromatic compounds using visible light, which includes 2-(pyridin-3-yl)aniline as a reactant. In this method, 0.1 mmol of 2-(pyridin-3-yl)aniline and 0.15 mmol of 2-ethynylthiophene were combined with 0.2 mol of acetonitrile (MeCN) . This approach represents an innovative use of photocatalysis for the formation of complex heterocyclic structures.

Reductive Coupling

Another potential synthetic route involves the reductive coupling of nitroarenes with pyridine derivatives. This method would involve the reduction of a nitro group to form the amino functionality while simultaneously forming the carbon-carbon bond between the aromatic rings.

Applications and Research Significance

Pharmaceutical Intermediates

2-(Pyridin-3-YL)aniline has significant potential as a pharmaceutical intermediate due to its unique structural features. The compound is described as having applications in pharmaceuticals, skincare, and medical ingredients . The presence of both pyridine and aniline moieties makes it a versatile building block for the synthesis of biologically active compounds.

Chemical Synthesis Building Block

As a functionalized biaryl compound, 2-(Pyridin-3-YL)aniline serves as an important building block in organic synthesis. The amino group provides a handle for further functionalization, allowing for the creation of more complex molecular architectures. This versatility makes it valuable in the development of novel chemical entities with potential applications in various fields.

Coordination Chemistry

The nitrogen atoms in both the pyridine and aniline portions of the molecule can coordinate with metal centers, making 2-(Pyridin-3-YL)aniline potentially useful as a ligand in coordination chemistry. This property could be exploited in the development of catalysts, sensors, and materials with specific metal-binding properties.

SupplierProduct NumberPurityPackage SizePrice RangeReference
Apollo ScientificOR3875-1G95%1g356.00 €
Apollo ScientificOR3875-1G95%100mg117.00 €
Apollo ScientificOR3875-1G95%5g1,212.00 €
UnnamedIN-DA00256H95%1g120.00 €
UnnamedIN-DA00256H95%100mg63.00 €
VWR (Apollo Scientific)APOSOR3875-1G95%Not specifiedNot specified
The significant price variation between suppliers suggests differences in synthesis methods, purification processes, or economies of scale in production.

Related Compounds and Structural Analogs

Several structural analogs of 2-(Pyridin-3-YL)aniline have been investigated, including:

  • 4-Methoxy-2-(pyridin-3-yl)aniline (CAS: 923293-14-5) - Features an additional methoxy group at the 4-position of the aniline ring .

  • 5-Methoxy-2-(pyridin-3-yl)aniline (CAS: 158461-52-0) - Contains a methoxy substituent at the 5-position of the aniline ring.

  • 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - An azopyridine derivative that features a diazo linkage between the pyridine and aniline moieties. This compound has been studied for its crystal structure properties and hydrogen bonding capabilities . These structural variations can significantly alter the physical, chemical, and biological properties of the compounds, providing opportunities for tailoring molecules for specific applications.

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